molecular formula C9H15N3 B13126547 4-(5-Methyl-1H-imidazol-1-YL)piperidine CAS No. 1269429-32-4

4-(5-Methyl-1H-imidazol-1-YL)piperidine

Cat. No.: B13126547
CAS No.: 1269429-32-4
M. Wt: 165.24 g/mol
InChI Key: PGWYRRSGBUCCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-1H-imidazol-1-YL)piperidine is a heterocyclic compound that features both an imidazole and a piperidine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1H-imidazol-1-YL)piperidine typically involves the condensation of 5-methylimidazole with piperidine. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1H-imidazol-1-YL)piperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles[][3].

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides, sulfonyl chlorides.

Major Products Formed

Scientific Research Applications

4-(5-Methyl-1H-imidazol-1-YL)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1H-imidazol-1-YL)piperidine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The piperidine ring can interact with biological receptors, potentially modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-1H-imidazol-1-YL)piperidine is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This specific structure may confer unique properties, such as enhanced binding affinity to certain receptors or increased stability under specific conditions .

Properties

CAS No.

1269429-32-4

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-(5-methylimidazol-1-yl)piperidine

InChI

InChI=1S/C9H15N3/c1-8-6-11-7-12(8)9-2-4-10-5-3-9/h6-7,9-10H,2-5H2,1H3

InChI Key

PGWYRRSGBUCCOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1C2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.